molecular formula C25H20ClO4PS2 B14482792 Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane CAS No. 64931-12-0

Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane

Cat. No.: B14482792
CAS No.: 64931-12-0
M. Wt: 515.0 g/mol
InChI Key: AHLSYXBXVRRWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a phosphorus atom bonded to two phenyl groups and a chloro group, with additional benzenesulfonyl groups attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines, which provides a convenient route to various phosphine derivatives . The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of such phosphine compounds may involve the use of phosphorus trichloride and benzene derivatives under controlled conditions. The process may include steps such as chlorination, sulfonation, and subsequent purification to obtain the desired product with high purity.

Mechanism of Action

The mechanism by which Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom, with its lone pair of electrons, can form stable complexes with transition metals, facilitating various catalytic cycles . The benzenesulfonyl groups may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Uniqueness: Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane is unique due to the presence of both benzenesulfonyl and phenyl groups, which confer distinct electronic and steric properties. This makes it a versatile ligand in catalysis and a valuable compound in various chemical transformations .

Properties

CAS No.

64931-12-0

Molecular Formula

C25H20ClO4PS2

Molecular Weight

515.0 g/mol

IUPAC Name

bis(benzenesulfonyl)methylidene-chloro-diphenyl-λ5-phosphane

InChI

InChI=1S/C25H20ClO4PS2/c26-31(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25(32(27,28)23-17-9-3-10-18-23)33(29,30)24-19-11-4-12-20-24/h1-20H

InChI Key

AHLSYXBXVRRWKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)(C4=CC=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.